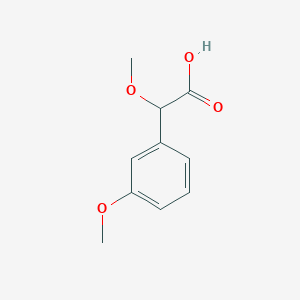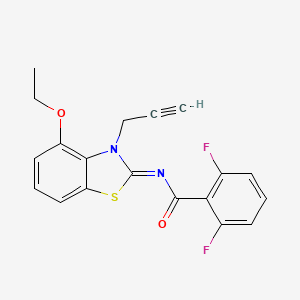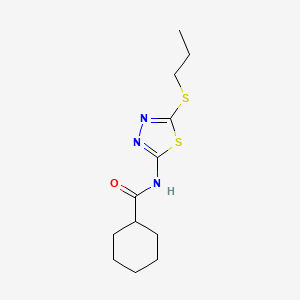
2-cyano-N-(2-methylphenyl)-3-(3-pyridinyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-(2-methylphenyl)-3-(3-pyridinyl)acrylamide, also known as CAY10576, is a small molecule inhibitor that has been widely used in scientific research. It belongs to the class of acrylamide derivatives and has a molecular weight of 326.38 g/mol. CAY10576 is a potent inhibitor of the protein kinase CK1δ and has been shown to have potential therapeutic effects on various diseases, including cancer, diabetes, and neurodegenerative disorders.
Mechanism of Action
2-cyano-N-(2-methylphenyl)-3-(3-pyridinyl)acrylamide exerts its inhibitory effect on CK1δ by binding to the ATP-binding pocket of the kinase domain. This binding prevents the kinase from phosphorylating its substrates, leading to the inhibition of downstream signaling pathways. This compound has been shown to have high selectivity for CK1δ over other kinases, including CK1ε and GSK3β.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In diabetic mice, this compound has been shown to improve glucose tolerance and insulin sensitivity, leading to the reduction of blood glucose levels. In animal models of neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation.
Advantages and Limitations for Lab Experiments
2-cyano-N-(2-methylphenyl)-3-(3-pyridinyl)acrylamide has several advantages and limitations for lab experiments. One of the advantages is its high selectivity for CK1δ, which allows for the specific inhibition of this kinase without affecting other kinases. This specificity reduces the risk of off-target effects and improves the accuracy of the results. Another advantage is its potent inhibitory effect on CK1δ, which allows for the use of lower concentrations of the compound, reducing the risk of toxicity. One of the limitations is its low solubility in water, which requires the use of organic solvents for its preparation and administration. Another limitation is its limited stability in solution, which requires the use of freshly prepared solutions for each experiment.
Future Directions
There are several future directions for the research on 2-cyano-N-(2-methylphenyl)-3-(3-pyridinyl)acrylamide. One direction is the development of more potent and selective inhibitors of CK1δ based on the structure of this compound. Another direction is the investigation of the therapeutic potential of this compound in other diseases, including cardiovascular diseases and infectious diseases. Another direction is the elucidation of the molecular mechanisms underlying the effects of this compound on CK1δ signaling pathways. Finally, the development of new drug delivery systems for this compound could improve its bioavailability and reduce its toxicity.
Synthesis Methods
The synthesis of 2-cyano-N-(2-methylphenyl)-3-(3-pyridinyl)acrylamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting materials for the synthesis are 2-methylphenylamine, 3-pyridinecarboxaldehyde, and acrylonitrile. The intermediate compounds are then synthesized through a series of chemical reactions, including the formation of imine, reduction, and cyclization. The final coupling reaction involves the reaction of the intermediate compounds to form this compound in high yield and purity.
Scientific Research Applications
2-cyano-N-(2-methylphenyl)-3-(3-pyridinyl)acrylamide has been widely used in scientific research due to its potent inhibitory effect on CK1δ. CK1δ is a serine/threonine protein kinase that plays a critical role in various cellular processes, including cell cycle regulation, circadian rhythm, and Wnt signaling. Dysregulation of CK1δ has been implicated in the pathogenesis of various diseases, including cancer, diabetes, and neurodegenerative disorders. This compound has been shown to inhibit CK1δ activity and has potential therapeutic effects on these diseases.
properties
IUPAC Name |
(Z)-2-cyano-N-(2-methylphenyl)-3-pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-12-5-2-3-7-15(12)19-16(20)14(10-17)9-13-6-4-8-18-11-13/h2-9,11H,1H3,(H,19,20)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUASUWTMWXRAX-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=CC2=CN=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C(=C\C2=CN=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

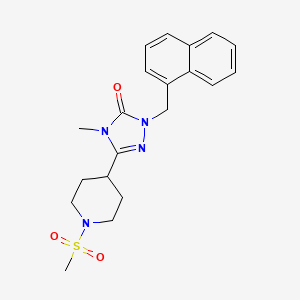
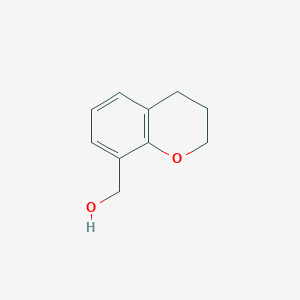
![N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2882573.png)

![N-[(3-chlorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B2882576.png)


![N-(3-chlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2882582.png)
![5-benzyl-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2882585.png)
![N'-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2882586.png)

